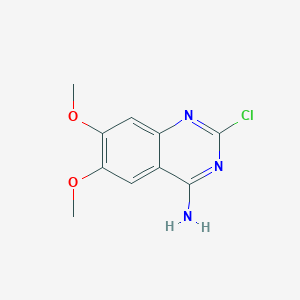

4-Amino-2-chloro-6,7-dimethoxyquinazoline

Description

The exact mass of the compound 4-Amino-2-chloro-6,7-dimethoxyquinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-2-chloro-6,7-dimethoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-chloro-6,7-dimethoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIIAAVGRHKSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057694 | |

| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23680-84-4 | |

| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23680-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6,7-dimethoxy-4-quinazolinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023680844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6,7-dimethoxyquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG7Z4T71Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Comprehensive Technical Overview

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its quinazoline core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[3] This molecule is particularly significant as a common precursor for several generic antihypertensive drugs, including prazosin, doxazosin, and alfuzosin, which act as α1-adrenoceptor antagonists.[4][5] Furthermore, it is a key building block for developing kinase inhibitors, especially those targeting the Epidermal Growth Factor Receptor (EGFR) pathway in anticancer drug discovery.[6][7] Recent studies have also explored its potential as an anti-Alzheimer's agent.[8] This guide provides an in-depth look at its structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The fundamental structure of 4-Amino-2-chloro-6,7-dimethoxyquinazoline consists of a pyrimidine ring fused to a benzene ring, forming the quinazoline core. This core is substituted with an amino group at position 4, a chlorine atom at position 2, and two methoxy groups at positions 6 and 7.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-6,7-dimethoxyquinazolin-4-amine | [2][9] |

| CAS Number | 23680-84-4 | [2][9] |

| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [9][10] |

| Molecular Weight | 239.66 g/mol | [9][10] |

| Appearance | White to off-white or pale yellow crystalline powder | [6][10] |

| Melting Point | 262-268 °C (decomposition) | [10] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, and dichloromethane | [6] |

| SMILES String | COc1cc2nc(Cl)nc(N)c2cc1OC | [2] |

| InChI Key | HWIIAAVGRHKSOJ-UHFFFAOYSA-N | [2][9] |

Synthesis Pathways

The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a multi-step process that often starts from more accessible precursors like veratrole or substituted anthranilic acid. A common and established route involves the chlorination and subsequent amination of a 2,4-dihydroxyquinazoline intermediate.

A generalized synthetic workflow is outlined below.

References

- 1. scialert.net [scialert.net]

- 2. 4-Amino-2-chloro-6,7-dimethoxyquinazoline Online | 4-Amino-2-chloro-6,7-dimethoxyquinazoline Manufacturer and Suppliers [scimplify.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Amino-2-chloro-6,7-dimethoxyquinazoline [webbook.nist.gov]

- 10. 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 98% (23680-84-4) - 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a pivotal chemical intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural framework is fundamental to the development of both potent epidermal growth factor receptor (EGFR) inhibitors for oncology applications and alpha-1 adrenergic receptor antagonists for the management of hypertension. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, detailed experimental protocols for property determination, and an exploration of its role in key signaling pathways. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties

The physicochemical characteristics of 4-Amino-2-chloro-6,7-dimethoxyquinazoline are crucial for its handling, formulation, and reactivity in synthetic processes. A summary of these properties is provided in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [1] |

| Molecular Weight | 239.66 g/mol | |

| Appearance | White to off-white or pale yellow crystalline powder | [2] |

| Melting Point | 262-268 °C (decomposes) | |

| Storage | Store in a cool, dry place under an inert atmosphere | [2] |

Solubility Profile

The solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline has been determined in various organic solvents. The compound is generally insoluble in water.

| Solvent | Solubility |

| Water | Insoluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane | Soluble |

Predicted Physicochemical Parameters

| Parameter | Predicted Value |

| pKa | 4.5 (most basic) |

| logP | 1.8 |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. This section provides a detailed methodology for one of the key experiments: solubility determination.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines the steps for determining the solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in a given solvent using the gravimetric method.

Objective: To determine the equilibrium solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in a specific solvent at a constant temperature.

Materials:

-

4-Amino-2-chloro-6,7-dimethoxyquinazoline

-

Selected solvent (e.g., DMSO, DMF)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Micropipettes

-

Centrifuge

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Amino-2-chloro-6,7-dimethoxyquinazoline to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes.

-

-

Sample Withdrawal:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. Be cautious not to disturb the sediment.

-

-

Solvent Evaporation and Weighing:

-

Transfer the accurately measured volume of the supernatant to a pre-weighed, clean, and dry vial.

-

Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Evaporate the solvent completely until a constant weight of the solid residue is achieved.

-

Accurately weigh the vial containing the dried solid residue.

-

Calculation:

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant withdrawn

Synthesis Protocol

4-Amino-2-chloro-6,7-dimethoxyquinazoline can be synthesized through various routes. One common method involves a five-step process starting from o-dimethoxy benzene.[3]

Experimental Workflow for a Five-Step Synthesis:

Caption: A five-step synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Detailed Steps: [3]

-

Nitration: o-Dimethoxy benzene is nitrated using nitric acid to yield 3,4-dimethoxynitrobenzene (Intermediate I).

-

Reduction: The nitro group of Intermediate I is reduced via catalytic hydrogenation to an amino group, forming 3,4-dimethoxyaniline (Intermediate II).

-

Carbamidation: Intermediate II undergoes a carbamidating reaction with triphosgene and cyanamide to produce 3,4-dimethoxyphenyl cyano carbamide (Intermediate III).

-

Cyclohydrolysis: Intermediate III is subjected to cyclohydrolysis using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to form the quinazoline ring system.

-

Final Product: The reaction yields 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Mechanism of Action and Signaling Pathways

4-Amino-2-chloro-6,7-dimethoxyquinazoline serves as a crucial building block for two distinct classes of therapeutic agents with different mechanisms of action.

As a Precursor to Epidermal Growth Factor Receptor (EGFR) Inhibitors

The quinazoline scaffold is a key feature of many EGFR tyrosine kinase inhibitors (TKIs) used in cancer therapy. These inhibitors are designed to compete with adenosine triphosphate (ATP) for the binding site within the kinase domain of EGFR.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives:

Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival. Quinazoline-based inhibitors, synthesized from 4-Amino-2-chloro-6,7-dimethoxyquinazoline, act by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing its activation and blocking the downstream signaling pathways that drive tumor growth.[4][5][6]

As a Precursor to Alpha-1 Adrenergic Receptor Antagonists

This compound is also a key intermediate in the synthesis of antihypertensive drugs such as doxazosin, prazosin, and alfuzosin. These drugs act as selective antagonists of alpha-1 adrenergic receptors.[7][8][9][10]

Alpha-1 Adrenergic Receptor Signaling and its Antagonism:

Caption: Alpha-1 adrenergic receptor signaling and its blockade by quinazoline antagonists.

Alpha-1 adrenergic receptors are G-protein coupled receptors located on vascular smooth muscle and in the prostate. When activated by norepinephrine, these receptors stimulate the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). The combined effect is smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure. Quinazoline-based antagonists, derived from 4-Amino-2-chloro-6,7-dimethoxyquinazoline, selectively block these receptors, preventing norepinephrine from binding. This leads to smooth muscle relaxation, vasodilation, and a reduction in blood pressure.[7][11][12][13][14][15][16]

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a molecule of significant interest in medicinal chemistry and drug development. Its physicochemical properties make it a versatile starting material for the synthesis of targeted therapies. A thorough understanding of its characteristics, as outlined in this guide, is essential for researchers and scientists working to develop novel therapeutics for cancer and cardiovascular diseases. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for both theoretical understanding and practical application in the laboratory.

References

- 1. 4-Amino-2-chloro-6,7-dimethoxyquinazoline [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. The alpha1-adrenergic receptor antagonist doxazosin inhibits EGFR and NF-kappaB signalling to induce breast cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. droracle.ai [droracle.ai]

- 13. droracle.ai [droracle.ai]

- 14. urology-textbook.com [urology-textbook.com]

- 15. auajournals.org [auajournals.org]

- 16. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among these, derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline have emerged as a focal point of intensive research, particularly in the realm of oncology. These compounds have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the biological activities of 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives, with a focus on their anticancer properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate further research and drug development efforts in this promising area.

Core Biological Activities and Mechanism of Action

Derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline primarily exert their biological effects through the inhibition of protein kinases, which are critical regulators of cellular signaling. The primary targets of this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are receptor tyrosine kinases.[1][2]

EGFR Inhibition: The 4-anilino substitution on the quinazoline core is a key structural feature that allows these compounds to act as ATP-competitive inhibitors at the catalytic domain of EGFR.[1] By blocking the binding of ATP, these derivatives prevent the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4] This disruption of EGFR signaling leads to the suppression of cancer cell proliferation, survival, and metastasis.[3][4]

VEGFR-2 Inhibition: Several derivatives have also shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels that is essential for tumor growth and metastasis.[5][6] Similar to their action on EGFR, these compounds compete with ATP in the kinase domain of VEGFR-2, preventing its activation and downstream signaling.[5] This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor-induced angiogenesis.[7][8]

The dual inhibition of both EGFR and VEGFR-2 by certain derivatives presents a synergistic approach to cancer therapy, simultaneously targeting tumor cell growth and the blood supply that sustains it.[9]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives and related analogs against cancer cell lines and specific kinase targets. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: Anticancer Activity of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives against Various Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| 11d | CNE-2 | Nasopharyngeal Cancer | 9.3 ± 0.2 | [7] |

| PC-3 | Prostate Cancer | 9.8 ± 0.3 | [7] | |

| SMMC-7721 | Liver Cancer | 10.9 ± 0.2 | [7] | |

| Compound 6 | Various | Melanoma (LOX IMVI, MDA-MB-435, UACC-62) | GI% of 50.45, 40.86, 55.84 | [10] |

| Compound 8c | Various | Not Specified | GI% of 52.23 | [10] |

| RB1 | HCT116 | Colon Carcinoma | Potent activity comparable to cisplatin | [11] |

| K562 | Chronic Myeloid Leukemia | Potent activity comparable to cisplatin | [11] | |

| SKBR3 | Breast Cancer | Potent activity comparable to cisplatin | [11] |

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 6 | EGFR | 0.201 | [10] |

| Compound 8c | EGFR | 0.405 | [10] |

| Lapatinib (Reference) | EGFR | 0.115 | [10] |

| Compound 9b | VEGFR-2 | Strong inhibition (ΔG = -14.1 kcal/mol in docking) | [6] |

| Sorafenib (Reference) | VEGFR-2 | Strong inhibition (ΔG = -14.8 kcal/mol in docking) | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives are provided below.

Cell Viability and Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]

-

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[12][14]

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][15]

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[4]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] The IC50 value is calculated from the dose-response curve.

-

Kinase Inhibition Assays

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction, providing a highly sensitive method for determining kinase activity.[16][17]

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[17]

-

Protocol:

-

Reaction Setup: In a 96-well plate, combine the recombinant human EGFR kinase domain, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.[3]

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[3][16]

-

ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16][17]

-

ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[16][17]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The IC50 value is determined from the inhibitor's dose-response curve.[3]

-

This technique allows for the semi-quantitative analysis of the phosphorylation status of VEGFR-2, providing a direct measure of its activation state.[5][18]

-

Principle: Following treatment with the inhibitor and stimulation with VEGF-A, cell lysates are prepared and proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2.

-

Protocol:

-

Cell Treatment: Culture endothelial cells (e.g., HUVECs) and serum-starve them to reduce basal receptor phosphorylation. Pre-treat the cells with the quinazoline derivative for 1-2 hours, followed by stimulation with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.[18][19]

-

Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay kit.[5]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[18]

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR-2 Tyr1175). Subsequently, incubate with an HRP-conjugated secondary antibody.[18]

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The membrane can be stripped and re-probed for total VEGFR-2 and a loading control (e.g., GAPDH) to normalize the data. Quantify band intensities to determine the level of inhibition.[18][19]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives and the general workflow for their biological evaluation.

Caption: EGFR signaling pathway and inhibition.

Caption: VEGFR-2 signaling pathway and inhibition.

Caption: Drug discovery workflow.

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives represent a highly promising class of compounds for the development of novel anticancer therapies. Their ability to potently inhibit key signaling pathways, particularly those mediated by EGFR and VEGFR-2, provides a strong rationale for their continued investigation. This technical guide has summarized the key biological activities, provided detailed experimental protocols, and visualized the underlying mechanisms of action to serve as a valuable resource for the scientific community. Further optimization of this scaffold holds the potential to yield next-generation targeted therapies with improved efficacy and safety profiles for the treatment of a broad range of malignancies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. promega.com [promega.com]

- 17. ulab360.com [ulab360.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

4-Amino-2-chloro-6,7-dimethoxyquinazoline literature review

An In-depth Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a pivotal intermediate in modern medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and its significant applications in the development of therapeutic agents, supported by experimental protocols and quantitative data.

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline, with CAS Number 23680-84-4, is a heterocyclic aromatic compound. Its structure, featuring a quinazoline core, is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring presence in numerous biologically active compounds.[1] The primary significance of this molecule lies in its role as a versatile building block for synthesizing more complex pharmaceutical agents.[1][2] It is a well-established precursor for several alpha-1 adrenergic receptor antagonists used to treat hypertension, such as Doxazosin and Terazosin.[1][3] Furthermore, its reactive 2-chloro group makes it an ideal starting point for developing libraries of kinase inhibitors for anticancer research, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) pathway.[1][4][5]

Physicochemical Properties

The fundamental properties of 4-Amino-2-chloro-6,7-dimethoxyquinazoline are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 23680-84-4 | [2][6][7][8] |

| IUPAC Name | 2-chloro-6,7-dimethoxyquinazolin-4-amine | [2][8] |

| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [2][6][7][8] |

| Molecular Weight | 239.66 g/mol | [6][7][8] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 262-268 °C (decomposes) | [6][7] |

| SMILES String | COc1cc2nc(Cl)nc(N)c2cc1OC | [6] |

| InChI Key | HWIIAAVGRHKSOJ-UHFFFAOYSA-N | [2][6] |

Synthesis Methodologies

4-Amino-2-chloro-6,7-dimethoxyquinazoline is typically synthesized as an intermediate in a multi-step process. One of the most common final steps is the selective ammonolysis of 2,4-dichloro-6,7-dimethoxyquinazoline. The overall synthesis can start from simpler materials like veratrole.[9]

Caption: General synthesis workflow starting from veratrole.

Experimental Protocol 1: Ammonolysis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol describes the final step in the synthesis, converting the dichloro-intermediate to the desired 4-amino product.

Materials:

-

2,4-Dichloro-6,7-dimethoxyquinazoline (1 equivalent)

-

Tetrahydrofuran (THF)

-

Ammonium hydroxide (25%) or anhydrous ammonia gas

Procedure (using Ammonium Hydroxide): [3]

-

To a 5 L round-bottom flask equipped with a stirrer, add 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) and THF (500 mL).

-

Stir the reaction mixture for 1 hour at ambient temperature to ensure dissolution.

-

Add 25% ammonium hydroxide (1765 mL) to the mixture.

-

Continue stirring vigorously at ambient temperature for 24 hours. The product will precipitate out of the solution.

-

Filter the resulting solid precipitate and wash it with water.

-

Dry the solid under a vacuum to yield 4-Amino-2-chloro-6,7-dimethoxyquinazoline. The reported yield is approximately 71 g (90%) with a purity of 97.8% by HPLC.[3]

Procedure (using Anhydrous Ammonia): [10]

-

Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (8.6 g) in 300 mL of THF.

-

Bubble anhydrous ammonia gas through the solution until it is saturated.

-

Seal the reaction vessel and let it stand for 2 days at room temperature.

-

Remove the solvent by rotary evaporation.

-

Collect the resulting precipitate by filtration and recrystallize from methanol to obtain the pure product.

Applications in Drug Discovery and Development

The unique structure of 4-Amino-2-chloro-6,7-dimethoxyquinazoline makes it a valuable scaffold for targeting various biological systems.

Alpha-1 Adrenoceptor Antagonists

This compound is a crucial intermediate for antihypertensive drugs that function as alpha-1 adrenoceptor antagonists.[1][3] The 4-amino-6,7-dimethoxyquinazoline moiety is essential for high-affinity binding to the receptor, blocking the action of norepinephrine and leading to vasodilation and a reduction in blood pressure.[1]

Caption: Mechanism of action for Alpha-1 Adrenoceptor Antagonists.

Kinase Inhibitors for Anticancer Therapy

The quinazoline scaffold is a cornerstone in the design of kinase inhibitors. The reactive 2-chloro position on 4-Amino-2-chloro-6,7-dimethoxyquinazoline is an ideal handle for nucleophilic substitution, allowing chemists to introduce a wide variety of side chains. This facilitates the creation of large compound libraries for structure-activity relationship (SAR) studies, aiming to discover potent and selective inhibitors of cancer-related kinases like EGFR and VEGFR-2.[1][5]

Caption: Logical workflow for drug discovery using the quinazoline scaffold.

Emerging Research Areas

Recent computational studies have explored the potential of 4-Amino-2-chloro-6,7-dimethoxyquinazoline as an agent for treating Alzheimer's disease.[11] Molecular docking simulations were used to assess its binding affinity and stability against key protein targets associated with the disease, suggesting a new, promising avenue for future research.[11]

Quantitative Biological Data of Derivatives

While 4-Amino-2-chloro-6,7-dimethoxyquinazoline is primarily an intermediate, its derivatives have shown potent biological activity. The following table summarizes data for a notable derivative synthesized from a related 2-chloro-4-anilinoquinazoline precursor.

| Derivative Name/Structure | Target Cell Line | Activity Type | Value | Reference |

| 2-chloro-4-anilinoquinazoline with heterocyclylsulfonamido moiety | MCF-7 (Human Breast Carcinoma) | IC₅₀ | 0.13 nM | [5] |

Note: This table highlights the potential of the scaffold. The core compound itself is not expected to be highly active but serves as the foundation for active molecules.

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a compound of high strategic importance in pharmaceutical sciences. Its well-defined synthesis and reactive nature provide a robust platform for the development of new drugs. Its established role as a precursor to essential antihypertensive medications is complemented by its significant and expanding utility in the discovery of targeted anticancer agents and its potential in neurodegenerative disease research. This technical guide underscores its versatility and continued relevance for professionals in drug discovery and development.

References

- 1. 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | Benchchem [benchchem.com]

- 2. 4-Amino-2-chloro-6,7-dimethoxyquinazoline Online | 4-Amino-2-chloro-6,7-dimethoxyquinazoline Manufacturer and Suppliers [scimplify.com]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-氨基-2-氯-6,7-二甲氧基喹唑啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 98% (23680-84-4) - 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 8. 4-Amino-2-chloro-6,7-dimethoxyquinazoline [webbook.nist.gov]

- 9. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

The Lynchpin of Alpha-1 Blocker Synthesis: A Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline

For Immediate Release

In the landscape of pharmaceutical synthesis, the precursor molecule 4-Amino-2-chloro-6,7-dimethoxyquinazoline stands as a critical starting point for the production of several key drugs, most notably the alpha-1 adrenergic receptor antagonists prazosin, doxazosin, and terazosin. These medications are widely prescribed for the management of hypertension and benign prostatic hyperplasia (BPH). This technical guide provides an in-depth analysis of the synthesis of these vital drugs from this common intermediate, offering detailed experimental protocols, comparative quantitative data, and visual representations of signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.

Core Synthesis Pathways and Quantitative Analysis

The synthesis of prazosin, doxazosin, and terazosin from 4-Amino-2-chloro-6,7-dimethoxyquinazoline hinges on the nucleophilic substitution of the chlorine atom at the 2-position of the quinazoline ring. This reactive site allows for the introduction of various piperazine-containing moieties, which are crucial for the pharmacological activity of the final drug molecules. The general synthetic scheme involves the condensation of the precursor with an appropriate N-substituted piperazine derivative.

Below are tables summarizing the key quantitative data for the synthesis of each drug, providing a clear comparison of reaction conditions and outcomes.

Table 1: Synthesis of Prazosin Hydrochloride

| Parameter | Value | Reference |

| Starting Materials | 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 1-(2-furoyl)piperazine | [1] |

| Solvent | Isopropyl alcohol | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 8-9 hours | [1] |

| Yield | 78% (of intermediate) | [1] |

| Final Amination Yield | 70% | [1] |

Table 2: Synthesis of Doxazosin Hydrochloride

| Parameter | Value | Reference |

| Starting Materials | 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 1-(1,4-benzodioxan-2-carbonyl)piperazine | [2] |

| Solvent | Butanol | [2] |

| Molar Ratio (Precursor:Piperazine Derivative) | 0.58 Mol : 0.60 Mol | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 3.5 hours | [2] |

| Yield | 88% | [2] |

Table 3: Synthesis of Terazosin Hydrochloride Dihydrate

| Parameter | Value | Reference |

| Starting Materials | 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 1-(2-tetrahydrofuroyl)piperazine | [3] |

| Solvent | Isopropanol, Water | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 35 hours | [3] |

| Yield | 94% | [3] |

Experimental Protocols

The following are detailed methodologies for the synthesis of prazosin, doxazosin, and terazosin from 4-amino-2-chloro-6,7-dimethoxyquinazoline.

Synthesis of Prazosin Hydrochloride

This synthesis is a two-step process involving the initial condensation to form an intermediate, followed by amination.

Step 1: Synthesis of 2-[4-(2-furoyl)-1-piperazinyl]-4-chloro-6,7-dimethoxyquinazoline

-

A mixture of 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazolin-4(3H)-one (0.01 mole) and 2-furoyl chloride (0.01 mole) is dissolved in isopropyl alcohol (40 mL) in a round-bottom flask equipped with a reflux condenser.

-

Phosphorus oxychloride (0.01 mole) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained for 8-9 hours.

-

After cooling, the mixture is quenched with ice-water and neutralized with sodium bicarbonate.

-

The resulting solid is filtered, washed with water, and dried to yield the intermediate product. (Yield: 78%).[1]

Step 2: Synthesis of Prazosin

-

The intermediate, 2-[4-(2-furoyl)-1-piperazinyl]-4-chloro-6,7-dimethoxyquinazoline (0.009 mole), is dissolved in tetrahydrofuran in a round-bottom flask and cooled to 0-5°C.

-

Dry ammonia gas is bubbled through the solution for 2-3 hours.

-

The precipitated white solid is filtered, washed, and dried to yield prazosin. (Yield: 70%).[1]

Synthesis of Doxazosin Hydrochloride

-

In a reaction flask, 140g (0.58 Mol) of 6,7-dimethoxy-2-chloro-4-aminoquinazoline and 150g (0.60 Mol) of 1-(1,4-benzodioxan-2-carbonyl)piperazine are suspended in 2L of butanol.[2]

-

The mixture is stirred and heated to reflux, and the reaction is maintained for 3.5 hours.[2]

-

The reaction mixture is then cooled to 80°C.[2]

-

The precipitated product is collected by filtration, washed, and dried to yield doxazosin hydrochloride. (Yield: 88%).[2]

Synthesis of Terazosin Hydrochloride Dihydrate

-

To a solution of isopropanol (290 ml) and water (50 ml), add 20 g of N-(2-tetrahydrofuroyl)piperazine.[3]

-

While stirring, add 22.2 g of 4-amino-2-chloro-6,7-dimethoxyquinazoline to the solution.[3]

-

Heat the reaction mixture to reflux and maintain for approximately 35 hours.[3]

-

Cool the mixture to room temperature and continue stirring for about 12 hours.[3]

-

Collect the crystalline product by filtration, wash with isopropanol, and dry in vacuo at 40°C to yield terazosin hydrochloride dihydrate. (Yield: 94%).[3]

Signaling Pathways and Experimental Workflows

The therapeutic effects of prazosin, doxazosin, and terazosin are mediated through their antagonism of alpha-1 adrenergic receptors. The binding of these drugs to the receptors inhibits the downstream signaling cascade typically initiated by norepinephrine and epinephrine, leading to smooth muscle relaxation in blood vessels and the prostate.

References

The Therapeutic Potential of 4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its rigid, dimethoxy-substituted quinazoline core is a recognized pharmacophore, making it a pivotal starting material for the synthesis of a wide array of biologically active molecules. While primarily utilized as a synthetic intermediate, recent computational studies have begun to explore the direct therapeutic potential of this core structure. This technical guide provides an in-depth overview of the known and potential therapeutic targets of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Core Compound Profile

| Property | Value |

| IUPAC Name | 2-chloro-6,7-dimethoxyquinazolin-4-amine |

| CAS Number | 23680-84-4 |

| Molecular Formula | C₁₀H₁₀ClN₃O₂ |

| Molecular Weight | 239.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Primary Significance | A key synthetic intermediate for pharmaceuticals.[1][2][3] |

I. Potential Therapeutic Targets

While 4-Amino-2-chloro-6,7-dimethoxyquinazoline is most notable as a precursor to potent therapeutic agents, computational studies have indicated its potential for direct interaction with targets implicated in neurodegenerative diseases. Furthermore, its structural contribution is essential for the activity of its derivatives against established targets in oncology and cardiovascular medicine.

Alzheimer's Disease-Related Targets (Computational Data)

A significant computational study has investigated 4-Amino-2-chloro-6,7-dimethoxyquinazoline (referred to as ACDQ in the study) as a potential agent for Alzheimer's disease. Molecular docking simulations were performed to assess its binding affinity to key proteins involved in the disease's pathology.[1][4][5]

The primary target identified in this study is the Beta-secretase 1 (BACE1) enzyme. BACE1 is a crucial enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP), which leads to the formation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[6][7][8] The computational findings suggest a strong interaction between the quinazoline compound and BACE1.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |

| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | BACE1 (4EY7) | -8.1 |

| [1] |

This strong binding affinity suggests that 4-Amino-2-chloro-6,7-dimethoxyquinazoline could serve as a lead compound for the development of novel BACE1 inhibitors.

Caption: Inhibition of BACE1 by 4-Amino-2-chloro-6,7-dimethoxyquinazoline can potentially block the amyloidogenic pathway in Alzheimer's disease.

Role as a Pharmacophore for Kinase Inhibitors

The 4-amino-6,7-dimethoxyquinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, particularly as inhibitors of receptor tyrosine kinases (RTKs). The core compound is a critical starting material for synthesizing potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Caption: Quinazoline derivatives inhibit EGFR and VEGFR-2 signaling pathways, crucial for cancer cell proliferation and angiogenesis.

Foundation for Alpha-1 Adrenoceptor Antagonists

The 4-amino-6,7-dimethoxyquinazoline moiety is a well-established pharmacophore for alpha-1 adrenoceptor antagonists. These drugs are primarily used to treat hypertension and benign prostatic hyperplasia (BPH). The core structure mimics noradrenaline, allowing it to bind to the receptor, while the 4-amino group is crucial for this interaction. 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of several clinically important alpha-1 blockers, including Doxazosin and Terazosin.[2]

Caption: Quinazoline-based antagonists block alpha-1 adrenoceptors, preventing smooth muscle contraction and leading to vasodilation.

II. Experimental Protocols

This section details the methodologies for the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline and its subsequent use in the preparation of bioactive derivatives.

Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

A common synthetic route starts from 2-amino-4,5-dimethoxybenzoic acid.

Caption: A multi-step synthetic workflow for producing 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Protocol Details:

-

Hetero-cyclization: 2-amino-4,5-dimethoxybenzoic acid is reacted with a cyclizing agent such as sodium cyanate to form 2,4-dihydroxy-6,7-dimethoxyquinazoline.

-

Chlorination: The dihydroxy intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl groups with chlorine atoms, yielding 2,4-dichloro-6,7-dimethoxyquinazoline.

-

Selective Amination: The more reactive chlorine atom at the C4 position is selectively replaced by an amino group through a reaction with ammonia. This regioselectivity is a key step in the synthesis.

Synthesis of Derivatives (General Protocol)

The reactive chlorine atom at the C2 position of 4-Amino-2-chloro-6,7-dimethoxyquinazoline allows for nucleophilic substitution to introduce various side chains.

General Procedure for N-substitution:

-

Reaction Setup: 4-Amino-2-chloro-6,7-dimethoxyquinazoline is dissolved in a suitable solvent (e.g., dioxane, n-butanol).

-

Addition of Nucleophile: The desired amine or piperazine derivative is added to the solution, often in excess.

-

Reaction Conditions: The mixture is heated, sometimes under reflux, for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, the product is typically precipitated by adding water, collected by filtration, and purified by recrystallization or column chromatography.

III. Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a compound of significant interest in drug discovery and development. While its primary role has been as a foundational building block for potent inhibitors of kinases and adrenoceptors, emerging computational evidence suggests it may possess intrinsic activity against targets relevant to Alzheimer's disease, such as BACE1. The versatility of its quinazoline core, combined with the reactivity of its chloro- and amino-substituents, ensures its continued importance as a scaffold for generating novel therapeutic agents. Further in vitro and in vivo studies are warranted to validate the computationally predicted activities of the core compound itself and to continue exploring the vast chemical space accessible from this valuable intermediate.

References

- 1. Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent | Semantic Scholar [semanticscholar.org]

- 2. 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | TCI AMERICA [tcichemicals.com]

- 3. 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | FA156914 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from 2,4-dichloro-6,7-dimethoxyquinazoline

Application Note: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

AN-2025-12-23

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a critical intermediate in the synthesis of a wide range of pharmacologically active molecules.[1][2] Its structural backbone is a key component in drugs developed for treating hypertension, such as Prazosin and Doxazosin, as well as compounds investigated for anti-inflammatory and anti-cancer properties.[3][4][5] The selective amination of the C4 position on the precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, is a crucial step, leveraging the higher reactivity of the C4 chlorine atom compared to the C2 chlorine. This document provides detailed protocols for this synthesis, outlining two common methods using different aminating agents.

Reaction Scheme

The synthesis involves a regioselective nucleophilic aromatic substitution reaction. The C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline is more susceptible to nucleophilic attack than the C2 position.

Caption: Chemical transformation from the dichloro- to the amino-chloro-quinazoline.

Experimental Protocols

Two primary methods for the amination of 2,4-dichloro-6,7-dimethoxyquinazoline are presented below.

Protocol 1: Amination using Ammonia Gas in an Organic Solvent

This protocol utilizes anhydrous conditions with ammonia gas dissolved in an organic solvent.

Materials and Reagents:

-

2,4-dichloro-6,7-dimethoxyquinazoline

-

Tetrahydrofuran (THF), anhydrous

-

Ammonia (NH₃) gas

-

Methanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

In a suitably sized round-bottom flask, dissolve 8.6 g of 2,4-dichloro-6,7-dimethoxyquinazoline in 300 mL of anhydrous tetrahydrofuran (THF).[6]

-

Bubble ammonia gas through the solution until it is fully saturated.

-

Seal the reaction vessel and allow the mixture to stand at room temperature for 48 hours.[6]

-

After the reaction period, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting precipitate, which is the crude product, should be collected by vacuum filtration.[6]

-

Purify the crude product by recrystallization from methanol to yield the desired 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[6]

-

Dry the final product under vacuum. The expected melting point is approximately 248°C (with decomposition).[6]

Protocol 2: Amination using Aqueous Ammonia

This method employs a concentrated aqueous solution of ammonia and is often preferred for its operational simplicity.

Materials and Reagents:

-

2,4-dichloro-6,7-dimethoxyquinazoline

-

Aqueous ammonia (20-25% NH₃ content)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer with heating, and filtration apparatus

Procedure:

-

Place the solid 2,4-dichloro-6,7-dimethoxyquinazoline into a reaction flask.

-

Add a sufficient volume of aqueous ammonia (20-25% concentration) to fully dissolve the starting material.[4]

-

Heat the reaction mixture to a temperature between 40°C and 75°C.[4]

-

Maintain stirring at this temperature for a period of 6 to 16 hours, monitoring the reaction progress by TLC if desired.[4]

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by separation and filtration.[4]

-

Wash the filtered product with cold deionized water to remove any residual ammonia and salts.

-

Dry the purified 4-Amino-2-chloro-6,7-dimethoxyquinazoline under vacuum.

Data Presentation

Table 1: Summary of Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |

| 2,4-dichloro-6,7-dimethoxyquinazoline | C₁₀H₈Cl₂N₂O₂ | 259.09 | Starting Material |

| Ammonia | NH₃ | 17.03 | Aminating Agent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent (Protocol 1) |

| Aqueous Ammonia (20-25%) | NH₃·H₂O | 35.04 | Reagent/Solvent (Protocol 2) |

| Methanol | CH₃OH | 32.04 | Recrystallization Solvent |

Table 2: Comparison of Reaction Conditions

| Parameter | Protocol 1 (Ammonia Gas) | Protocol 2 (Aqueous Ammonia) |

| Aminating Agent | Anhydrous NH₃ Gas | 20-25% Aqueous NH₃ |

| Solvent | Tetrahydrofuran (THF) | Water |

| Temperature | Room Temperature | 40 - 75 °C |

| Reaction Time | 48 hours | 6 - 16 hours |

| Workup | Solvent evaporation, filtration | Cooling, filtration |

| Purification | Recrystallization from Methanol | Washing with water |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Caption: General workflow for the synthesis and purification of the target compound.

References

- 1. scialert.net [scialert.net]

- 2. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the large-scale synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the manufacturing of various pharmaceuticals. This document outlines multiple synthetic routes, presents quantitative data in a structured format, and includes detailed experimental procedures. Additionally, it features diagrams to illustrate the synthetic workflow and the relevant biological signaling pathway, aiding in a comprehensive understanding of its application in drug development.

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a critical building block in the synthesis of several commercially significant drugs, including antihypertensive agents like prazosin and doxazosin, as well as targeted cancer therapies such as gefitinib.[1][2][3][4] Its versatile chemical structure allows for further modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. The quinazoline moiety itself is found in numerous compounds with a wide range of pharmacological activities.[5] The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry. This document details optimized protocols for its large-scale production.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | [6] |

| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [6] |

| Molecular Weight | 247.66 g/mol | [6] |

| CAS Number | 23680-84-4 | [6] |

| Appearance | Off-white to pale yellow crystalline powder | [6] |

| Melting Point | 215–220°C (dec.) | [6] |

| Solubility | Insoluble in water; soluble in DMSO, DMF, and dichloromethane | [6] |

| Purity (HPLC) | ≥98.5% | [6] |

Synthetic Routes

Several synthetic strategies for the preparation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline have been reported. The most common and industrially viable methods are summarized below.

Route 1: From 2,4-Dichloro-6,7-dimethoxyquinazoline

This is a widely used method due to the commercial availability of the starting material. The process involves a selective nucleophilic aromatic substitution (SNAr) reaction where the more reactive chlorine atom at the C4 position is displaced by an amino group.[7][8]

Caption: Synthetic workflow for Route 1.

Route 2: From o-Dimethoxybenzene (Veratrole)

This route involves a multi-step synthesis starting from the readily available veratrole. The key steps include nitration, reduction, cyclization, and chlorination.

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Protocol 1: Large-Scale Synthesis from 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol is adapted from a reported expeditious and practical large-scale synthesis.[1]

Materials and Equipment:

-

5 L round-bottom flask with a mechanical stirrer

-

2,4-Dichloro-6,7-dimethoxyquinazoline

-

Tetrahydrofuran (THF)

-

Ammonium hydroxide (25%)

-

Standard filtration and drying equipment

Procedure:

-

To a 5 L round-bottom flask equipped with a stirrer, add 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) and THF (500 mL).

-

Stir the reaction mixture for 1 hour at ambient temperature.

-

Add ammonium hydroxide (1765 mL, 25%) to the mixture.

-

Continue stirring for 24 hours at ambient temperature. The progress of the reaction can be monitored by HPLC.

-

After the reaction is complete, filter the resulting solid.

-

Wash the solid with water and then with THF.

-

Dry the product under vacuum to yield 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloro-6,7-dimethoxyquinazoline | [1] |

| Yield | 71 g (90%) | [1] |

| Purity (HPLC) | 97.8% | [1] |

| Melting Point | 300°C (dec.) | [1] |

Protocol 2: Synthesis starting from 6,7-dimethoxy quinazolin-2,4-diones

This protocol involves the initial conversion of the dione to the dichloro intermediate, followed by amination.[9]

Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

-

A mixture of 6,7-dimethoxy quinazolin-2,4-diones (2.0 g) and phosphorous oxychloride (POCl₃, 6 mL) is refluxed in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.[9]

-

The reaction mixture is cooled to room temperature and poured into ice-cold water with stirring.

-

The precipitate obtained is filtered and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

-

The 2,4-dichloro-6,7-dimethoxyquinazoline obtained from the previous step is then subjected to amination as described in Protocol 1.

Application in Drug Development

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key precursor for the synthesis of Gefitinib (Iressa), a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a crucial receptor in signaling pathways that regulate cell proliferation, and its overactivity is implicated in various cancers.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

The protocols outlined in this document provide reliable and scalable methods for the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. The choice of synthetic route will depend on the availability of starting materials, cost considerations, and the desired scale of production. The high demand for this intermediate in the pharmaceutical sector underscores the importance of optimized and efficient synthetic strategies. These application notes serve as a valuable resource for researchers and professionals involved in the development and manufacturing of quinazoline-based pharmaceuticals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ukm.my [ukm.my]

- 3. thieme-connect.de [thieme-connect.de]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. scialert.net [scialert.net]

- 6. nbinno.com [nbinno.com]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

Application of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a highly versatile heterocyclic intermediate that serves as a cornerstone in the synthesis of a wide array of pharmacologically active compounds. Its quinazoline core, decorated with methoxy and amino groups, is a privileged scaffold in medicinal chemistry, providing a robust platform for developing targeted therapies. The strategic placement of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse side chains that modulate the biological activity and pharmacokinetic properties of the final compounds. This document provides detailed application notes on its primary uses, protocols for key synthetic transformations and biological assays, and quantitative data on representative derivatives.

Application Note 1: Synthesis of α1-Adrenergic Receptor Antagonists

The most prominent application of 4-amino-2-chloro-6,7-dimethoxyquinazoline is in the synthesis of selective α1-adrenoceptor antagonists.[1][2] This class of drugs is primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[3][4]

Mechanism of Action: α1-adrenergic receptors, located on the smooth muscle of the prostate, bladder neck, and blood vessels, are activated by norepinephrine.[3][5] This activation leads to muscle contraction, which in BPH can restrict urinary flow and in the vasculature can lead to an increase in blood pressure.[6][7] Drugs derived from 4-amino-2-chloro-6,7-dimethoxyquinazoline, such as Doxazosin, Alfuzosin, and Prazosin, act as competitive antagonists at these receptors.[3][8] By blocking the receptor, they induce relaxation of the smooth muscle, thereby alleviating urinary symptoms in BPH and reducing peripheral vascular resistance to lower blood pressure.[6][7][9]

Key Therapeutic Agents:

-

Doxazosin: Used to treat both BPH and hypertension, it is synthesized by reacting the quinazoline intermediate with N-(1,4-benzodioxan-2-carbonyl)piperazine.[1][10][11]

-

Alfuzosin: Primarily indicated for BPH, its synthesis involves condensation with 3-methylaminopropionitrile, followed by reduction of the nitrile group.[12][13]

-

Prazosin: Used for hypertension, BPH, and off-label for PTSD-related nightmares, it is prepared through a multi-step process involving the introduction of a 2-furoylpiperazine moiety.[4][14]

-

Terazosin: Another analog in this class, also used for BPH and hypertension, is synthesized from the same quinazoline precursor.[1][2]

Application Note 2: Development of Kinase Inhibitors for Oncology

The 4-aminoquinazoline scaffold is a well-established pharmacophore for developing potent kinase inhibitors used in targeted cancer therapy.[15] While 4-amino-2-chloro-6,7-dimethoxyquinazoline itself is a precursor, its anilino derivatives—formed by substituting the 2-chloro group with a substituted aniline—are central to this field.[6]

Mechanism of Action: Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[16] These kinases play a critical role in cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[16] 4-Anilino-6,7-dimethoxyquinazoline derivatives function as ATP-competitive inhibitors, binding to the kinase domain of these receptors and blocking the downstream signaling cascades that promote tumor growth.[16] Several successful anticancer drugs, such as Gefitinib and Erlotinib, are based on this quinazoline core structure.[17]

Quantitative Data

Table 1: α1-Adrenoceptor Binding Affinity of Quinazoline Derivatives

This table summarizes the binding affinities (expressed as log KD) of key drugs derived from 4-amino-2-chloro-6,7-dimethoxyquinazoline for the three human α1-adrenoceptor subtypes. A lower KD value indicates a higher binding affinity.

| Compound | α1A-Adrenoceptor (log KD) | α1B-Adrenoceptor (log KD) | α1D-Adrenoceptor (log KD) | Primary Indications |

| Doxazosin | -8.58 | -8.46 | -8.33 | Hypertension, BPH[10] |

| Prazosin | -8.66 | -9.00 | -8.37 | Hypertension, BPH, PTSD[4] |

| Alfuzosin | -8.08 | -7.99 | -7.89 | BPH[9] |

Data sourced from [3H]prazosin whole-cell binding assays in CHO cells stably expressing human α1-adrenoceptor subtypes.

Table 2: In Vitro Anticancer Activity of Representative 4-Anilinoquinazoline Derivatives

This table presents the growth inhibitory (GI50) values for novel quinazoline derivatives against various cancer cell lines. GI50 is the concentration required to inhibit cell growth by 50%.

| Compound | Cancer Cell Line | Cell Line Type | GI50 (µM) |

| Compound 9a ¹ | CCRF-CEM | Leukemia | 0.01 |

| COLO-205 | Colon Cancer | 0.01 | |

| Compound 9b ¹ | CCRF-CEM | Leukemia | 0.56 |

| Compound 14g ² | K-562 | Leukemia | 0.622[13] |

| HCT-116 | Colon Cancer | 1.81[13] | |

| MCF7 | Breast Cancer | 1.01[13] |

¹Compounds 9a and 9b are novel 4-substituted-6,7-dimethoxyquinazoline analogs. ²Compound 14g is a 2-chloro-4-anilinoquinazoline-chalcone derivative.[13]

Experimental Protocols

Protocol 1: Synthesis of N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine (Alfuzosin Intermediate)

This protocol describes the nucleophilic substitution reaction to form a key intermediate in the synthesis of Alfuzosin, based on procedures outlined in patent literature.[13]

Materials:

-

4-amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq)

-

3-methylaminopropionitrile (1.2 eq)

-

Dimethylformamide (DMF)

-

Isopropanol

Procedure:

-

Charge a round-bottom flask with 4-amino-2-chloro-6,7-dimethoxyquinazoline (e.g., 50 g, 0.208 moles) and dimethylformamide (350 ml).[13]

-

Add 3-methylaminopropionitrile (e.g., 21.2 g, 0.252 moles) to the flask.[13]

-

Heat the reaction mixture to 100°C and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

-

After the reaction is complete, cool the mixture to room temperature (25°C).[13]

-

Add isopropanol (250 ml) to the reaction mass and stir for an additional 15 minutes to precipitate the product.[13]

-

Filter the resulting solid and wash it with a small volume of isopropanol (50 ml).[13]

-

Dry the product under vacuum at 50°C for 7-8 hours to yield the title compound.[13]

Protocol 2: Synthesis of a 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivative

This is a general protocol for the synthesis of 4-anilinoquinazoline derivatives, which are often evaluated for anticancer activity.[12]

Materials:

-

2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq)

-

Substituted aniline derivative (1.0 eq)

-

Isopropanol

-

N,N-Diisopropylethylamine (DIPEA, optional, as a base)

Procedure:

-

Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (e.g., 4 mmol) in isopropanol (5 ml) in a round-bottom flask equipped with a reflux condenser.[12]

-

Add the desired substituted aniline (e.g., 4 mmol) to the solution. The 4-chloro position is more reactive and will be substituted preferentially.[13]

-

Reflux the reaction mixture for 6 hours. The addition of a non-nucleophilic base like DIPEA can be used to scavenge the HCl byproduct.[13]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with distilled water, and dry.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol is used to determine the cytotoxicity of synthesized compounds against cancer cell lines.[6]

Materials:

-

Cancer cell line (e.g., HCT116) in culture

-

Synthesized test compound dissolved in DMSO

-

Trypan Blue solution (0.4%)

-

Phosphate-Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Plating: Seed the cancer cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Harvesting: After incubation, detach the cells using trypsin-EDTA and resuspend them in culture medium.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes.

-

Cell Counting: Load the stained cell suspension onto a hemocytometer.

-

Analysis: Count the number of viable (unstained, bright) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100. Plot the percent viability against the compound concentration to determine the IC50 value.

Visualizations

Caption: Synthetic utility of the quinazoline intermediate.

Caption: Mechanism of action for α1-adrenoceptor antagonists.

Caption: Drug discovery workflow for quinazoline derivatives.

References

- 1. drugs.com [drugs.com]

- 2. An open one-year comparison of doxazosin and prazosin for mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]

- 4. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. globalrph.com [globalrph.com]

- 15. benchchem.com [benchchem.com]

- 16. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Molecular Docking of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives

Introduction

The quinazoline scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline are of significant interest due to their potential as inhibitors of key protein kinases involved in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4] These kinases are crucial targets in anticancer drug discovery. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. This method is instrumental in the rational design of novel quinazoline derivatives, allowing researchers to understand structure-activity relationships (SARs) and prioritize compounds for synthesis and biological evaluation.[1]

Applications

-